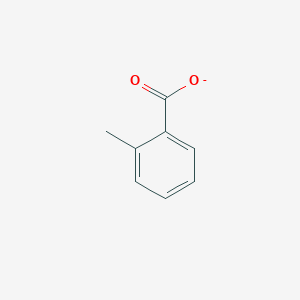

2-Methylbenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7O2- |

|---|---|

Molekulargewicht |

135.14 g/mol |

IUPAC-Name |

2-methylbenzoate |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |

InChI-Schlüssel |

ZWLPBLYKEWSWPD-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=C1C(=O)[O-] |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbenzoate, also known as methyl o-toluate, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1] It is a colorless liquid with a toluene-like odor.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, including its synthesis, reactivity, and spectral characteristics, to support its application in research and development. This compound serves as a valuable intermediate in organic synthesis, including in the preparation of dyes, pharmaceuticals, and other specialty chemicals.[2][3]

Physical Properties

Methyl this compound is a liquid at room temperature and is insoluble in water but soluble in organic solvents.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Toluene-like | [1] |

| Boiling Point | 207-208 °C | [4] |

| Melting Point | <-50 °C | [2] |

| Density | 1.073 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.519 | [4] |

| Flash Point | 82 °C (closed cup) | [2] |

| Vapor Pressure | 0.15 mmHg at 25 °C | [1] |

| Water Solubility | Insoluble | [1] |

| LogP (o/w) | 2.750 | [5] |

Solubility Profile

While generally soluble in organic solvents, the following table provides a more detailed overview of its miscibility.

| Solvent | Miscibility |

| Water | Immiscible |

| Methanol | Miscible |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Miscible |

| Dichloromethane | Miscible |

| Ethyl Acetate | Miscible |

| Toluene | Miscible |

| Hexane | Miscible |

Chemical Properties and Reactivity

The chemical reactivity of methyl this compound is centered around the ester functional group and the aromatic ring.

Fischer Esterification: Synthesis of Methyl this compound

Methyl this compound is commonly synthesized via the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.[6][7]

Experimental Protocol: Fischer Esterification of o-Toluic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluic acid (1.0 equivalent), methanol (10-20 equivalents), and concentrated sulfuric acid (0.1-0.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Neutralization: Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude methyl this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure ester.

Expected Yield: High yields (typically >90%) can be achieved with this method.[6]

Caption: Fischer Esterification of o-Toluic Acid.

Hydrolysis of Methyl this compound

The ester linkage in methyl this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield o-toluic acid and methanol.[8][9]

Experimental Protocol: Alkaline Hydrolysis (Saponification)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve methyl this compound (1.0 equivalent) in a solution of sodium hydroxide (e.g., 2 M NaOH in water or a mixture of water and a co-solvent like ethanol) (2-3 equivalents).

-

Reflux: Heat the mixture to reflux for 30 minutes to 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and acidify with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (pH < 2). This will precipitate the o-toluic acid.

-

Isolation: Collect the precipitated o-toluic acid by vacuum filtration and wash with cold water.

-

Purification: The crude o-toluic acid can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Expected Yield: Quantitative yields are often achievable.[10]

Caption: Alkaline Hydrolysis of Methyl this compound.

Other Reactions

-

Nitration: The aromatic ring of methyl benzoate can undergo electrophilic aromatic substitution. For example, nitration with a mixture of nitric acid and sulfuric acid typically yields the meta-substituted product, methyl 2-methyl-3-nitrobenzoate, due to the electron-withdrawing nature of the ester group.[3]

-

Reduction: The ester group can be reduced to a primary alcohol (2-methylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | Aromatic H (ortho to -COOCH₃) |

| ~7.2-7.4 | m | 3H | Aromatic H |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | Ar-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent used.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester carbonyl) |

| ~140 | Aromatic C (quaternary, attached to -CH₃) |

| ~132 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C (quaternary, attached to -COOCH₃) |

| ~128 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~52 | -OCH₃ |

| ~22 | Ar-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent used.[12]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3000-2850 | C-H stretch (aliphatic and aromatic) |

| ~1720 | C=O stretch (ester carbonyl) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

Note: The exact wavenumbers can vary slightly.[13][14][15]

Biological Activity

While extensive biological data specifically for methyl this compound is limited, related compounds have shown notable activity. Methyl benzoate, the parent compound, is a naturally occurring volatile organic compound in many plants and has been investigated for its insecticidal properties, acting as a fumigant, contact toxicant, and repellent against various pests.[16] Studies on the metabolism of methylbenzoates by microorganisms, such as Pseudomonas putida, have shown that these bacteria can utilize them as a carbon source through specific metabolic pathways.[17][18] Further research is needed to fully elucidate the specific biological activities and potential signaling pathway interactions of methyl this compound.

Safety and Handling

Methyl this compound is considered an irritant.[2] It may cause skin, eye, and respiratory tract irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2] In case of spills, absorb with an inert material and dispose of as chemical waste.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of methyl this compound. The summarized data on its physical constants, solubility, reactivity, and spectroscopic characteristics, along with detailed experimental protocols for its synthesis and hydrolysis, offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these properties is essential for the effective and safe utilization of this versatile chemical intermediate in various scientific and industrial applications. Further investigation into its specific biological activities is warranted to expand its potential applications.

References

- 1. Methyl this compound(89-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. innospk.com [innospk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. methyl 2-methyl benzoate, 89-71-4 [thegoodscentscompany.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. quora.com [quora.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. brainly.com [brainly.com]

- 16. mdpi.com [mdpi.com]

- 17. Metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for the existence of a TOL plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Synthesis of Methyl 2-Methylbenzoate from o-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-methylbenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route detailed herein involves a two-step process commencing with the oxidation of o-xylene to o-toluic acid, followed by the esterification of the resulting carboxylic acid to the target methyl ester. This document offers detailed experimental protocols, quantitative data, and process visualizations to support laboratory and developmental applications.

Synthetic Pathway Overview

The conversion of o-xylene to methyl this compound is efficiently achieved through a two-stage chemical transformation. The first stage involves the selective oxidation of one of the methyl groups of o-xylene to a carboxylic acid, yielding o-toluic acid. The subsequent stage is a classic Fischer-Speier esterification, where o-toluic acid is reacted with methanol in the presence of an acid catalyst to produce methyl this compound.

Stage 1: Oxidation of o-Xylene to o-Toluic Acid

The liquid-phase air oxidation of o-xylene is a common industrial method for the production of o-toluic acid. This process typically employs a heavy metal catalyst, such as a cobalt salt, to facilitate the reaction.

Experimental Protocol

This protocol is based on the liquid-phase air oxidation of o-xylene using a cobalt naphthenate catalyst.[1]

Materials:

-

o-Xylene

-

Cobalt (II) naphthenate

-

Pressurized air or oxygen

-

Semi-continuous bubble bed reactor or a suitable high-pressure reactor

-

Apparatus for temperature and pressure control

-

Condenser

-

Separation and purification equipment (e.g., filtration, crystallization apparatus)

Procedure:

-

Charge the reactor with o-xylene and the cobalt (II) naphthenate catalyst.

-

Seal the reactor and pressurize it with air to the desired pressure (e.g., 0.25 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 130°C) while stirring or agitating to ensure proper mixing.

-

Maintain a continuous flow of air at a specific velocity (e.g., 0.011 m/s) through the reaction mixture for the duration of the reaction (e.g., 5 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

-

The crude o-toluic acid can be isolated from the reaction mixture by filtration and purified by recrystallization. A detailed purification procedure can be adapted from similar oxidation processes, such as dissolving the crude product in an aqueous sodium hydroxide solution, filtering, and then acidifying the filtrate to precipitate the purified o-toluic acid.

Quantitative Data

The yield of o-toluic acid is dependent on various reaction parameters. The following table summarizes representative data from studies on the cobalt-catalyzed oxidation of o-xylene.

| Parameter | Value | o-Toluic Acid Yield | Reference |

| Catalyst | Cobalt (II) Naphthenate | 43.2 wt% | [1] |

| Temperature | 130°C | [1] | |

| Pressure | 0.25 MPa | [1] | |

| Air Apparent Velocity | 0.011 m/s | [1] | |

| Reaction Time | 5 hours | [1] | |

| Catalyst | Cobalt (II) Naphthenate | up to 62.36% (total) |

Experimental Workflow

Stage 2: Esterification of o-Toluic Acid to Methyl this compound

The second stage of the synthesis is the Fischer-Speier esterification of o-toluic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. This is an equilibrium-controlled reaction, and using an excess of methanol can drive the equilibrium towards the product side.

Experimental Protocol

This protocol is a standard Fischer esterification procedure adapted for the synthesis of methyl this compound.

Materials:

-

o-Toluic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve o-toluic acid in an excess of methanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol% relative to o-toluic acid) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted o-toluic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl this compound.

-

The crude product can be further purified by vacuum distillation.

Quantitative Data

The Fischer esterification is generally a high-yielding reaction, especially when an excess of the alcohol is used.

| Parameter | Value | Methyl this compound Yield |

| Reactants | o-Toluic Acid, Methanol | ~90-95% (expected) |

| Catalyst | Concentrated H₂SO₄ | |

| Reaction Type | Fischer-Speier Esterification |

Experimental Workflow

Characterization of Methyl this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following tables summarize the key physicochemical and spectroscopic properties of methyl this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 207-208 °C | [2] |

| Density | 1.073 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.519 | [2] |

| Flash Point | 82 °C (closed cup) | [2][4] |

Spectroscopic Data

¹H NMR (Proton NMR) Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.2 | m | 2H | Ar-H |

| 3.89 | s | 3H | -OCH₃ |

| 2.61 | s | 3H | Ar-CH₃ |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical spectra of methyl this compound.

¹³C NMR (Carbon-13 NMR) Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~167.9 | C=O (ester) |

| ~140.1 | Ar-C (quaternary, attached to -CH₃) |

| ~131.8 | Ar-CH |

| ~130.8 | Ar-CH |

| ~130.0 | Ar-C (quaternary, attached to -COOCH₃) |

| ~125.6 | Ar-CH |

| ~51.8 | -OCH₃ |

| ~21.7 | Ar-CH₃ |

Note: These are approximate chemical shifts. For precise identification, comparison with a reference spectrum is recommended.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Ethyl this compound(87-24-1) 1H NMR spectrum [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Methylbenzoate CAS number and molecular weight

An In-depth Technical Guide to Methyl 2-Methylbenzoate

This technical guide provides a comprehensive overview of Methyl this compound, also known as Methyl o-toluate, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, spectroscopic data, detailed experimental protocols for its synthesis, and insights into its biological activities.

Core Compound Identification

Methyl this compound is an organic compound, specifically the methyl ester of 2-methylbenzoic acid.

| Identifier | Value |

| CAS Number | 89-71-4[1][2][3] |

| Molecular Formula | C₉H₁₀O₂[3] |

| Molecular Weight | 150.17 g/mol [1][2] |

| Synonyms | Methyl o-toluate, o-Toluic acid methyl ester, 2-Methylbenzoic acid methyl ester[3] |

Physicochemical and Spectroscopic Data

The properties of Methyl this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid[4] |

| Form | Liquid[1][2] |

| Density | 1.073 g/mL at 25 °C[1][2] |

| Boiling Point | 207-208 °C[1][5] |

| Refractive Index | n20/D 1.519[1][2] |

| Flash Point | 82 °C (179.6 °F) - closed cup[2] |

| Solubility | Insoluble in water[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Methyl this compound.

| Spectrum Type | Key Data Points |

| ¹H NMR | Spectral data available.[6] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum data is available, providing a distinct fragmentation pattern for identification.[3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available.[1] Key absorptions include the characteristic C=O stretching vibration of the ester group. |

Experimental Protocols

Detailed methodologies for the synthesis of Methyl this compound are provided below. The most common laboratory method is the Fischer esterification of 2-methylbenzoic acid.

Protocol 1: Synthesis of Methyl this compound via Fischer Esterification

This protocol describes the synthesis of Methyl this compound from 2-methylbenzoic acid and methanol using a strong acid catalyst.

Materials:

-

2-methylbenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

To a round-bottom flask, add 2-methylbenzoic acid and an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Add boiling chips and assemble a reflux condenser. Heat the mixture to reflux for 1-2 hours.[7]

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel. Add diethyl ether to extract the product and then add water to wash the mixture.

-

Separate the aqueous layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent (diethyl ether and excess methanol) by rotary evaporation or simple distillation.

-

The resulting crude product can be further purified by fractional distillation to yield pure Methyl this compound.

// Nodes Reactants [label="1. Reactants\n2-Methylbenzoic Acid\nMethanol\nConc. H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="2. Reaction\nHeat under reflux for 1-2 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="3. Work-up\nExtraction with Ether\nNaHCO₃ Wash\nWater Wash\nBrine Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="4. Drying\nDry organic layer with Na₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="5. Purification\nSolvent removal (Rotovap)\nFractional Distillation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pure Methyl this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Reflux; Reflux -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }

Caption: Fischer Esterification workflow for Methyl this compound synthesis.

Biological Activity and Metabolism

While extensive research on the specific biological activities of Methyl this compound is limited, studies on the parent compound, methyl benzoate, provide significant insights.

Insecticidal and Repellent Properties

Methyl benzoate has been identified as a promising and environmentally friendly insecticide with multiple modes of action.[8] It functions as a contact toxicant, fumigant, ovicidal agent, oviposition deterrent, and repellent against a variety of agricultural and urban insect pests.[8][9] One identified mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in insects.[10] AChE is critical for the termination of nerve impulses in the synaptic cleft. Its inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Caption: Inhibition of Acetylcholinesterase (AChE) by Methyl Benzoate.

Microbial Metabolism

The metabolism of benzoates has been studied in microorganisms. In Pseudomonas arvilla mt-2, a bacterium capable of growing on benzoate, 3-methylbenzoate, and 4-methylbenzoate, it was found that this compound (o-toluate) is not metabolized.[11] This is because this compound is neither a substrate for the benzoate oxidase system nor an inducer of the meta-cleavage pathway enzymes in this organism.[11] This highlights the steric hindrance imposed by the ortho-methyl group, which prevents the enzymatic machinery from processing the molecule.

// Nodes for substrates Benzoate [label="Benzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; m_Toluate [label="3-Methylbenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; p_Toluate [label="4-Methylbenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; o_Toluate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for the metabolic pathway Pathway [label="meta-Cleavage Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; No_Metabolism [label="No Metabolism", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Benzoate -> Pathway [label="Metabolized", color="#34A853"]; m_Toluate -> Pathway [label="Metabolized", color="#34A853"]; p_Toluate -> Pathway [label="Metabolized", color="#34A853"]; o_Toluate -> No_Metabolism [label="Not a substrate", color="#EA4335"]; }

Caption: Differential metabolism of benzoate isomers by P. arvilla mt-2.

Safety Information

Methyl this compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment: Should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 邻甲基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. bartleby.com [bartleby.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives | MDPI [mdpi.com]

- 10. Effects of Sublethal Doses of Methyl Benzoate on the Life History Traits and Acetylcholinesterase (AChE) Activity of Aphis gossypii | MDPI [mdpi.com]

- 11. (Open Access) The Metabolism of Benzoate and Methylbenzoates via the meta‐Cleavage Pathway by Pseudomonas arvilla mt‐2 (1972) | Keith Murray | 136 Citations [scispace.com]

An In-depth Technical Guide to the Structure and Spectral Data of Methyl 2-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbenzoate, also known as methyl o-toluate, is an aromatic ester with the chemical formula C₉H₁₀O₂. This technical guide provides a comprehensive overview of its chemical structure and a detailed analysis of its spectral data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical sciences, facilitating compound identification, characterization, and quality control.

Chemical Structure and Properties

Methyl this compound is the methyl ester of 2-methylbenzoic acid. Its structure consists of a benzene ring substituted with a methyl group and a methyl ester group at positions 1 and 2, respectively.

Table 1: General Properties of Methyl this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 89-71-4 |

| Appearance | Colorless liquid |

| Boiling Point | 207-208 °C |

| Density | 1.073 g/mL at 25 °C |

Spectral Data

The following sections detail the ¹H NMR, ¹³C NMR, Mass Spectrum, and IR Spectrum of methyl this compound, providing key data in tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of methyl this compound shows distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the benzene ring.

Table 2: ¹H NMR Spectral Data of Methyl this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet of doublets | 1H | Aromatic H |

| ~7.40 | Triplet of doublets | 1H | Aromatic H |

| ~7.25 | Triplet | 1H | Aromatic H |

| ~7.15 | Doublet | 1H | Aromatic H |

| 3.89 | Singlet | 3H | O-CH₃ |

| 2.62 | Singlet | 3H | Ar-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of methyl this compound displays nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data of Methyl this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 168.3 | C=O (Ester) |

| 139.8 | Aromatic C (quaternary) |

| 131.8 | Aromatic CH |

| 130.8 | Aromatic CH |

| 129.8 | Aromatic C (quaternary) |

| 125.6 | Aromatic CH |

| 51.7 | O-CH₃ |

| 21.7 | Ar-CH₃ |

| Note: | One aromatic CH signal is not explicitly listed but is present in the aromatic region. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of methyl this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for Methyl this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 150 | High | [M]⁺ (Molecular Ion) |

| 119 | High | [M - OCH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of methyl this compound shows characteristic absorption bands for its functional groups.

Table 5: Key IR Absorption Bands for Methyl this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of methyl this compound and the acquisition of its spectral data.

Synthesis of Methyl this compound via Fischer Esterification

Methyl this compound can be synthesized by the Fischer esterification of 2-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Protocol:

-

To a round-bottom flask, add 2-methylbenzoic acid (1.0 eq) and an excess of methanol (e.g., 10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl this compound.

-

Purify the crude product by distillation under reduced pressure.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Prepare a sample by dissolving approximately 5-20 mg of methyl this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically using a pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of methyl this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically programmed to ramp up to facilitate the separation of components.

-

As the separated components elute from the column, they enter the mass spectrometer.

-

In the ion source (typically using electron ionization), the molecules are fragmented into ions.

-

The ions are separated by the mass analyzer according to their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Protocol for ATR-FTIR Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid methyl this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of methyl this compound.

Caption: General workflow for spectroscopic analysis.

Solubility of 2-Methylbenzoate in different solvents

An In-depth Technical Guide to the Solubility of 2-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as methyl o-toluate). Due to a scarcity of specific quantitative solubility data in publicly available literature, this guide summarizes the available qualitative information for this compound and includes quantitative data for the closely related compound, methyl benzoate, for comparative purposes. Furthermore, it details standardized experimental protocols for solubility determination and presents visual workflows and conceptual diagrams to aid in understanding.

Solubility Data

Qualitative Solubility of this compound

This compound is consistently described as a colorless to pale yellow liquid.[1] Its solubility in aqueous and organic solvents is generally reported in qualitative terms.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Citations |

| Water | Insoluble; Not miscible or difficult to mix. | [1][2][3][4][5][6] |

| Organic Solvents | Soluble; Miscible with common organic solvents such as ethanol and acetone. | [1][7] |

Quantitative Solubility of Methyl Benzoate (for comparison)

For the purpose of providing a quantitative reference, the solubility of the structurally similar compound methyl benzoate is presented below. Methyl benzoate lacks the methyl group at the 2-position of the benzene ring.

Table 2: Quantitative Solubility of Methyl Benzoate

| Solvent | Temperature (°C) | Solubility | Citations |

| Water | 20 | 2100 mg/L | [8] |

| Water | 22.5 | <0.1 g/100 mL (<1000 mg/L) | [9] |

| Water | 25 | 2038 mg/L | [8] |

| Ethanol | Room Temperature | Soluble, Miscible | [8][10][11][12][13][14] |

| Ether | Room Temperature | Miscible | [8][12][13][14][15] |

| Methanol | Room Temperature | Soluble, Miscible | [8][12][13][14] |

| Glycerol | Room Temperature | Insoluble | [12][13][14] |

Experimental Protocols for Solubility Determination

The most reliable and widely recognized method for determining the equilibrium solubility of a compound is the shake-flask method.[16][17][18] This protocol is based on the principles outlined in OECD Guideline 105.[19]

Shake-Flask Method

This method determines the saturation mass concentration of a substance in a solvent at a given temperature.

Principle: An excess amount of the solute (this compound) is agitated in the chosen solvent at a constant temperature for a prolonged period to allow the system to reach equilibrium. Subsequently, the concentration of the solute in the saturated solution is determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker with temperature control (± 0.5°C).

-

Flasks or vials with sufficient volume and tight-sealing caps.

-

Centrifuge (if required for phase separation).

-

Filtration system (e.g., syringe filters, compatible with the solvent and solute).

-

Calibrated analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, Gas Chromatography).

-

Calibrated pH meter (for aqueous solutions).

Procedure:

-

Preliminary Test: A preliminary test is recommended to approximate the solubility and determine the time required to reach equilibrium.[19]

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be visibly present throughout the experiment to ensure saturation.

-

Equilibration: The flasks are agitated in the constant temperature bath. The agitation should be sufficient to ensure good mixing but not so vigorous as to cause emulsification. Equilibration time can vary and should be determined by the preliminary test (typically 24 to 48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow undissolved material to settle. If necessary, centrifugation or filtration can be used to separate the saturated solution from the excess solute.[20] Care must be taken to perform this step at the equilibration temperature to avoid precipitation or further dissolution.

-

Sample Analysis: An aliquot of the clear, saturated supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method to determine the concentration of this compound.[16]

-

Data Reporting: The results are reported as mass per volume (e.g., g/L, mg/mL) or moles per volume (mol/L) at the specified temperature. At least three replicate determinations should be performed.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of a chemical compound.

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. echemi.com [echemi.com]

- 3. Methyl this compound(89-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Methyl o-toluate, 99% | Fisher Scientific [fishersci.ca]

- 5. lookchem.com [lookchem.com]

- 6. Methyl o-toluate | 89-71-4 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl benzoate CAS#: 93-58-3 [m.chemicalbook.com]

- 10. Methyl benzoate = 98 , FCC, FG 93-58-3 [sigmaaldrich.com]

- 11. Methylbenzoat | 93-58-3 [m.chemicalbook.com]

- 12. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. echemi.com [echemi.com]

- 15. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. oecd.org [oecd.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of the Ester Group in Methyl 2-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the ester group in methyl 2-methylbenzoate, a subject of significant interest in organic synthesis and drug development due to the influence of its ortho-substituent. The presence of the methyl group at the ortho position introduces considerable steric hindrance, which profoundly modulates the reactivity of the adjacent ester functionality. This document details the electronic and steric effects governing this reactivity, supported by theoretical principles and available experimental data. Key reactions, including hydrolysis, transesterification, and reduction, are discussed in detail, with adaptable experimental protocols provided. Quantitative data is summarized for comparative analysis, and reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of the molecular dynamics at play.

Introduction

Methyl this compound, also known as methyl o-toluate, is an aromatic ester characterized by a methyl group positioned ortho to the methoxycarbonyl group on the benzene ring. This structural feature is the primary determinant of its chemical behavior, distinguishing it from its meta and para isomers, as well as from the unsubstituted methyl benzoate. The steric bulk of the ortho-methyl group creates a crowded environment around the ester's carbonyl carbon, hindering the approach of nucleophiles. This "ortho effect" is a cornerstone of physical organic chemistry and has significant implications for reaction kinetics and synthetic strategy. Understanding the nuanced reactivity of methyl this compound is crucial for professionals in drug development and chemical research, as this moiety is a common feature in various biologically active molecules and synthetic intermediates.

Electronic and Steric Effects

The reactivity of the ester group in methyl this compound is governed by a combination of electronic and steric effects.

-

Electronic Effects: The ester group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the ortho-methyl group is weakly electron-donating through an inductive effect (+I). This electronic interplay has a minor influence on the reactivity of the ester carbonyl group itself compared to the dominant steric factors.

-

Steric Effects: The primary factor governing the reactivity of the ester group is the steric hindrance imposed by the ortho-methyl group. This steric shield impedes the trajectory of incoming nucleophiles, making attack at the electrophilic carbonyl carbon more difficult. This hindrance significantly reduces the rates of reactions such as hydrolysis and transesterification compared to unhindered esters like methyl benzoate. The Taft equation provides a quantitative framework for separating these steric and electronic effects on reaction rates.[1][2][3]

Key Reactions of the Ester Group

The ester functionality of methyl this compound can undergo several key transformations, though its reactivity is tempered by the aforementioned steric hindrance.

Hydrolysis (Saponification)

The base-catalyzed hydrolysis, or saponification, of methyl this compound yields 2-methylbenzoic acid and methanol. Due to steric hindrance, this reaction proceeds at a significantly slower rate than the hydrolysis of methyl benzoate or its meta and para isomers.[4] The reaction mechanism is a nucleophilic acyl substitution (BAc2), which proceeds through a tetrahedral intermediate.[5][6]

Generalized Reaction Scheme:

Logical Relationship for Steric Hindrance in Hydrolysis:

Caption: Comparative reactivity in base-catalyzed hydrolysis.

In cases of extreme steric hindrance, an alternative BAl2 mechanism, involving an SN2 attack of the nucleophile on the methyl group of the ester, can occur. However, for methyl this compound, the BAc2 pathway is generally considered to be operative, albeit at a reduced rate.[7]

Experimental Protocol: Saponification of Methyl this compound (Adapted)

This protocol is adapted from general procedures for the saponification of benzoate esters.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water.

-

Addition of Base: Add a solution of sodium hydroxide (e.g., 2 M aqueous solution, 2-3 equivalents) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 2 M HCl) to precipitate the 2-methylbenzoic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Experimental Workflow: Kinetic Analysis of Ester Hydrolysis

The rate of saponification can be determined by monitoring the change in concentration of hydroxide ions over time.

Methyl this compound + R-OH (excess) <=> 2-Methylbenzoyl-OR + Methanol

Methyl this compound + LiAlH₄ → 2-Methylbenzyl Alcohol + Methanol

Caption: Mechanism of LiAlH₄ reduction of methyl this compound.

Experimental Protocol: Reduction with LiAlH₄ (Adapted)

This protocol is based on standard procedures for the LiAlH₄ reduction of esters. [2]

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add a solution of methyl this compound in a dry ether solvent (e.g., diethyl ether or THF) dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.

-

Quenching (Workup): Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous solution of NaOH, and then more water (Fieser workup). This procedure is crucial for safety and for the formation of a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: Filter the resulting mixture and wash the solid residue with the ether solvent. Combine the organic filtrates, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the crude alcohol.

-

Purification: Purify the product by distillation or column chromatography if necessary.

Quantitative Data

| Reaction | Substrate | Relative Rate of Hydrolysis (Conceptual) | Primary Influencing Factor |

| Saponification | Methyl Benzoate | 1 (Reference) | - |

| Saponification | Methyl 4-methylbenzoate | ~0.8 | Weak electron-donating effect |

| Saponification | Methyl this compound | << 1 | Significant steric hindrance |

Note: The relative rates are conceptual and serve to illustrate the magnitude of the steric effect. Actual values are dependent on specific reaction conditions.

A study on the acid-catalyzed hydrolysis of various methyl benzoates in sulfuric acid provides some insight into the reactivity of methyl this compound (methyl ortho-toluate). [4]However, the focus of this study was on the change in reaction mechanism with increasing acid concentration rather than providing a simple rate constant for comparison under standard conditions.

Conclusion

The reactivity of the ester group in methyl this compound is fundamentally dictated by the steric hindrance exerted by the ortho-methyl group. This steric impediment significantly retards the rates of nucleophilic acyl substitution reactions such as hydrolysis and transesterification, a phenomenon well-described by the principles of physical organic chemistry, notably the Taft equation. While reactions such as reduction with powerful, unhindered reagents like lithium aluminum hydride are less affected, any synthetic strategy involving nucleophilic attack at the carbonyl carbon must account for this reduced reactivity. The provided adaptable protocols and mechanistic diagrams serve as a valuable resource for researchers and drug development professionals in designing and executing chemical transformations involving this sterically hindered ester. Further research providing precise kinetic data for the reactions of methyl this compound under standardized conditions would be a valuable addition to the field.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Taft equation - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Safety and Handling of 2-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Methylbenzoate (also known as Methyl o-toluate). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an aromatic ester with the chemical formula C₉H₁₀O₂.[1][2][3] It is a colorless liquid with a toluene-like odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Methyl o-toluate, 2-Methylbenzoic acid methyl ester, Methyl this compound | [1][3][4][5] |

| CAS Number | 89-71-4 | [1][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [2][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Toluene-like | [1] |

| Boiling Point | 207-208 °C | [2] |

| Density | 1.07 g/mL | [2] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [5] |

| Solubility in Water | Insoluble | [1] |

| Refractive Index | 1.5190 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory tract irritation.[1][4][5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Source:[5]

Hazard Pictograms:

-

Flame: For combustible liquids.

-

Exclamation Mark: For skin and eye irritation, and respiratory tract irritation.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines used to assess the hazards of chemical substances like this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[6][7]

-

Test Substance Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a small area of the skin (approximately 6 cm²).[7] The area is then covered with a gauze patch.

-

Exposure Period: The exposure period is typically 4 hours.[7]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling). Observations are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[4] The observation period can extend up to 14 days to assess the reversibility of the effects.[4][7]

-

Scoring: The severity of the skin reactions is scored based on a standardized grading system.[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: The albino rabbit is the recommended test animal.[8]

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[8] The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals after application.[9] Observations are typically recorded at 1, 24, 48, and 72 hours, and can be extended up to 21 days to assess reversibility.[10]

-

Scoring: The ocular reactions are scored using a standardized system to determine the level of irritation.[9]

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

-

Principle: This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[11][12]

-

Animal Model: The preferred species is the rat, typically females.[11]

-

Procedure: The test involves a stepwise procedure where groups of animals are dosed with the substance at one of the defined fixed doses (5, 50, 300, 2000, or 5000 mg/kg body weight).[12] The initial dose is selected based on a sighting study.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days after dosing.[13]

-

Outcome: The results are used to classify the substance according to the Globally Harmonized System (GHS) for acute toxicity.[11]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Butyl, Nitrile, Polyvinyl Alcohol, and Viton gloves are recommended for esters.[14] Wear appropriate protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when necessary.[1] Follow OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149.[1]

Handling

-

Wash thoroughly after handling.[1]

-

Use with adequate ventilation.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Keep container tightly closed.[1]

-

Keep away from heat, sparks, and flame.[1]

-

Avoid ingestion and inhalation.[1]

Storage

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Keep away from sources of ignition.[1]

-

Store away from strong oxidizing agents and strong bases.[1]

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. | [9] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [9] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [9] |

| Ingestion | Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [9] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] Vapors are heavier than air and may spread along floors.

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] Use water spray to keep fire-exposed containers cool.[1]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4.1.

-

Spill/Leak Procedures: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[1] Avoid runoff into storm sewers and ditches.[1] Remove all sources of ignition.[1] Provide ventilation.[1]

Visualizations

Caption: Hazard Identification and First Aid Response Workflow for this compound.

Caption: Experimental Workflow for Acute Dermal Irritation Testing (OECD 404).

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[4]

-

Conditions to Avoid: Incompatible products, keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1][4]

-

Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[1]

-

Hazardous Polymerization: No information available.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] Overexposure may cause headache, dizziness, tiredness, nausea, and vomiting.[4]

Table 4: Acute Toxicity Data

| Route | Species | Value | Source |

| Oral | Rat | LD50: 1177 mg/kg | [15] |

| Oral | Mouse | LD50: 3330 mg/kg | [15] |

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS for the most current and complete information before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

- 1. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 2. compliancexl.com [compliancexl.com]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 13. testinglab.com [testinglab.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. home.miracosta.edu [home.miracosta.edu]

An In-Depth Toxicological Profile of 2-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoate, also known as methyl o-toluate, is an aromatic ester utilized in various industrial applications, including as a fragrance ingredient and a solvent. A thorough understanding of its toxicological profile is essential for ensuring its safe handling and use. This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal models, primarily focusing on oral, dermal, and inhalation routes of exposure. The available data indicate that this compound possesses a low to moderate order of acute toxicity.

Data Presentation

| Test | Species | Route | LD50/LC50 | Reference |

| Acute Oral Toxicity | Rat | Oral | 1177 mg/kg | [1][2][3] |

| Acute Oral Toxicity | Mouse | Oral | 3330 mg/kg | [2][3] |

| Acute Oral Toxicity | Rabbit | Oral | 2170 mg/kg | [4] |

| Acute Oral Toxicity | Guinea Pig | Oral | 4100 mg/kg | [4] |

| Acute Dermal Toxicity | Rat | Dermal | >2000 mg/kg | [5][6] |

| Acute Inhalation Toxicity | Rat | Inhalation | >5.57 mg/L (8 h) | [5][6] |

Experimental Protocols

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound is typically determined using a protocol similar to the now-deleted OECD Guideline 401.[7][8][9] In this method, the test substance is administered in graduated doses to several groups of fasted experimental animals (commonly rats or mice), with one dose per group.[7] Observations of effects and mortality are made systematically for a defined period, typically 14 days.[7] The LD50, the statistically derived single dose that can be expected to cause death in 50% of the animals, is then calculated.[7]

Acute Dermal and Eye Irritation

This compound has been reported to cause skin and eye irritation.[10]

-

Dermal Irritation (OECD 404): This test involves the application of the substance to the shaved skin of an animal (typically a rabbit) for a period of 4 hours.[11][12][13] The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[11][12][13]

-

Eye Irritation (OECD 405): A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit).[5][14][15][16] The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.[5][14][15][16]

Genotoxicity

Limited specific data is available for the genotoxicity of this compound. However, the related compound, methyl benzoate, has been tested for mutagenicity.

Data Presentation

| Test | System | Concentration | Result | Metabolic Activation | Reference |

| Ames Test | Salmonella typhimurium (TA97, TA98, TA100, TA1535, TA1537) | 6666 µ g/plate | Negative | With and Without | [7] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][17] The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[17][18] The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 fraction from rat liver), and plated on a medium lacking the essential amino acid.[17][19] A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.[17][18]

In Vitro Chromosome Aberration Test (OECD 473)

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[15][18][20][21][22] Cells are exposed to the test substance at various concentrations, with and without metabolic activation.[15][19][20][21] After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations like breaks and exchanges.[15][20][21][22]

In Vivo Micronucleus Assay (OECD 474)

The in vivo micronucleus test assesses the ability of a substance to cause chromosomal damage in the bone marrow cells of rodents.[3][8][23][24][25] Animals are administered the test substance, and after a specific time, bone marrow is extracted.[3][23][24][25] The polychromatic erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[3][23][24][25][26]

Carcinogenicity and Reproductive Toxicity

There is a lack of specific long-term carcinogenicity and reproductive toxicity studies for this compound. Safety data sheets often state that it shall not be classified as a carcinogen or a reproductive toxicant, but these statements are typically not supported by direct experimental evidence.[2][9]

Experimental Protocols

Carcinogenicity Bioassay (General Protocol)

A long-term carcinogenicity bioassay, typically conducted over two years in rodents, is the standard for assessing the carcinogenic potential of a chemical.[3][13] Animals are exposed to the test substance daily, and various tissues are examined for the development of tumors at the end of the study.[3][13]

Reproductive and Developmental Toxicity Screening (OECD 421)

This screening test provides an initial assessment of potential effects on male and female reproductive performance and on the development of offspring.[2][10][26][27][28][29] The test substance is administered to male and female rats before and during mating, and to females throughout pregnancy and lactation.[2][10][26][27][28][29] Endpoints evaluated include fertility, gestation length, litter size, and pup viability and growth.[2][10][26][27][28][29]

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to detect adverse effects on the developing embryo and fetus following exposure of the pregnant female.[1][10][30][31][32] The test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis.[1][10][30][31][32] The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.[1][10][30][31][32]

Metabolism

The primary metabolic pathway for this compound in mammals is expected to be hydrolysis by carboxylesterases to 2-methylbenzoic acid and methanol.[33][34][35] The resulting 2-methylbenzoic acid can then undergo further biotransformation. Based on the metabolism of structurally related compounds like o-toluidine and 2-methylnaphthalene, subsequent metabolic steps may include hydroxylation of the aromatic ring and oxidation of the methyl group, followed by conjugation with sulfate or glucuronic acid to facilitate excretion.[17][36]

Putative Metabolic Pathway of this compound

Caption: Putative metabolic pathway of this compound.

Experimental Workflow Diagrams

In Vitro Chromosome Aberration Assay Workflow

Caption: Workflow for an in vitro chromosome aberration assay.

In Vivo Micronucleus Assay Workflow

Caption: Workflow for an in vivo micronucleus assay.

Conclusion

The available toxicological data for this compound suggest a low to moderate acute toxicity profile. While it is reported to be a skin and eye irritant, data on its genotoxic, carcinogenic, and reproductive effects are limited. The primary metabolic pathway is likely hydrolysis to 2-methylbenzoic acid and methanol, followed by further biotransformation and conjugation. Further studies, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity, are warranted to provide a more complete and definitive toxicological profile for this compound. The experimental protocols and workflows described herein provide a framework for conducting such investigations in accordance with established international guidelines.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for the existence of a TOL plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. In vivo micronucleus test using mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro: II. Results with 20 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. genedirex.com [genedirex.com]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. criver.com [criver.com]

- 25. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. oecd.org [oecd.org]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 33. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 34. The mammalian carboxylesterases: from molecules to functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. THE MAMMALIAN CARBOXYLESTERASES: From Molecules to Functions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 36. Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between Methylbenzoate Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural, physical, and chemical distinctions between the ortho, meta, and para isomers of methylbenzoate. Understanding these nuanced differences is critical for applications in chemical synthesis, materials science, and pharmacology where precise molecular properties are paramount.

Introduction

Methylbenzoate and its methylated isomers, methyl 2-methylbenzoate (ortho), methyl 3-methylbenzoate (meta), and methyl 4-methylbenzoate (para), are aromatic esters with the same molecular formula (C₉H₁₀O₂) and molecular weight (150.17 g/mol ). However, the positional variation of the methyl group on the benzene ring leads to significant differences in their physical properties, spectroscopic signatures, and chemical reactivity. This guide elucidates these key distinctions to aid researchers in the selection and application of the appropriate isomer for their specific needs.

Structural Differences

The fundamental difference between the isomers lies in the substitution pattern on the benzene ring. The terms ortho, meta, and para denote the relative positions of the methyl (–CH₃) and methoxycarbonyl (–COOCH₃) groups.

Physical Properties

The position of the methyl group influences the intermolecular forces and crystal packing, leading to distinct physical properties. The para isomer, with its more symmetrical structure, can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to the ortho and meta isomers, which are liquids at room temperature.

| Property | Methyl this compound (ortho) | Methyl 3-methylbenzoate (meta) | Methyl 4-methylbenzoate (para) |

| CAS Number | 89-71-4 | 99-36-5[1] | 99-75-2[2][3] |

| Molecular Formula | C₉H₁₀O₂[4][5] | C₉H₁₀O₂[1] | C₉H₁₀O₂[2][3] |

| Molecular Weight | 150.17 g/mol | 150.177 g/mol [1] | 150.177 g/mol [3] |

| Appearance | Colorless liquid[6] | - | Opaque colorless to white shiny crystalline solid[2][7] |

| Melting Point | - | - | 32-35 °C[3][7][8] |

| Boiling Point | 207-208 °C[5] | 221 °C[1] | 220-223 °C[3] |

| Density | 1.073 g/mL at 25 °C | 1.062-1.065 g/mL at 20 °C[1] | 1.06 g/mL[3] |

| Refractive Index | n20/D 1.519[5] | n20/D 1.515-1.517[1] | - |

| Flash Point | 82 °C (closed cup) | 95.56 °C[1] | 90.56 °C[9] |

| Solubility | Insoluble in water[6] | Soluble in water (326.4 mg/L at 25 °C est.)[1] | Less than 1 mg/mL at 22 °C[2] |

Spectroscopic Data

The electronic environment of each nucleus is unique to each isomer, resulting in distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electron density around the protons and carbon atoms, respectively. The proximity of the electron-donating methyl group to the ester functionality in the ortho isomer leads to notable differences in chemical shifts compared to the meta and para isomers.

| ¹H NMR Chemical Shifts (ppm, CDCl₃) | Methyl this compound (ortho) | Methyl 3-methylbenzoate (meta) | Methyl 4-methylbenzoate (para) |

| -COOCH₃ | 3.91 (s, 3H)[10] | 3.91 (s, 3H)[10] | 3.88 (s, 3H)[11] |

| Ar-CH₃ | 2.61 (s, 3H)[10] | 2.41 (s, 3H)[10] | 2.39 (s, 3H)[11] |

| Aromatic Protons | 7.25 (t, J=6.8 Hz, 2H), 7.42 (t, J=7.6 Hz, 1H), 7.93 (d, J=7.6 Hz, 1H)[10] | 7.31-7.38 (m, 2H), 7.85 (s, 1H), 7.87 (d, J=7.6 Hz, 1H)[10] | 7.24 (d, J=8.0 Hz, 2H), 7.94 (d, J=8.2 Hz, 2H)[11] |

| ¹³C NMR Chemical Shifts (ppm, CDCl₃) | Methyl this compound (ortho) | Methyl 3-methylbenzoate (meta) | Methyl 4-methylbenzoate (para) |

| -COOCH₃ | 51.8 | - | 51.8[11] |

| Ar-CH₃ | 21.7 | - | 21.5[11] |

| Aromatic Carbons | 125.7, 130.0, 131.0, 131.8, 132.2, 140.2 | - | 127.3, 129.0, 129.5, 143.4[11] |

| C=O | 167.9 | - | 167.1[11] |

Infrared (IR) Spectroscopy

The IR spectra of all three isomers show characteristic absorptions for the C=O stretch of the ester group and C-H stretches of the aromatic ring and methyl groups. However, the fingerprint region (below 1500 cm⁻¹) will show variations due to the different substitution patterns.

| IR Absorptions (cm⁻¹) | Methyl this compound (ortho) | Methyl 3-methylbenzoate (meta) | Methyl 4-methylbenzoate (para) |

| C=O Stretch | ~1720 | ~1720 | ~1720 |

| Aromatic C-H Stretch | >3000 | >3000 | >3000 |

| Aliphatic C-H Stretch | <3000 | <3000 | <3000 |

| C-O Stretch | ~1250-1300, ~1100-1150 | ~1250-1300, ~1100-1150 | ~1250-1300, ~1100-1150 |

Mass Spectrometry